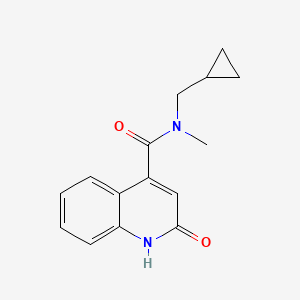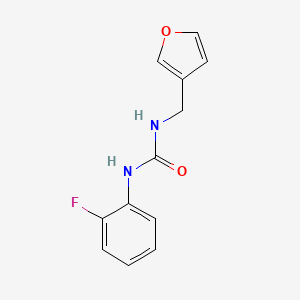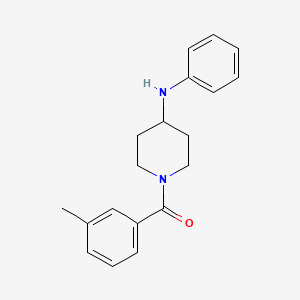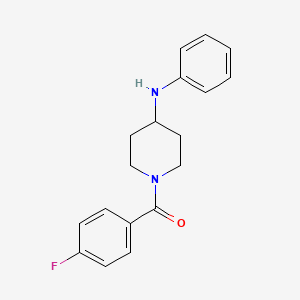
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide acts as a selective agonist for the α7 nAChR. This receptor is found in the central nervous system and is involved in a variety of functions, including cognition, memory, and inflammation. Activation of the α7 nAChR by N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is that it is a synthetic compound, which may limit its relevance to natural biological systems.
Zukünftige Richtungen
There are several future directions for the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide. One area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential therapeutic uses of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is a synthetic compound that has been shown to have potential therapeutic uses in a variety of areas, including cognitive function, inflammation, and neurodegenerative diseases. Its selectivity for the α7 nAChR makes it a valuable tool for studying the effects of activating this receptor. While there are limitations to its use, further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide involves the reaction of furfural with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with ammonia to obtain the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating inflammatory bowel disease, pain, and addiction. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWRKXRMGZDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)

![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)

![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)